5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness ADME

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339786‑83‑2) is a heterocyclic building block belonging to the 1,2,4‑oxadiazole‑3‑carboxylic acid family, bearing a 4‑fluoro‑3‑methylphenyl substituent at the C5 position of the oxadiazole ring. The compound possesses a molecular formula of C₁₀H₇FN₂O₃, a molecular weight of 222.17 g mol⁻¹, and is routinely supplied at ≥98 % purity.

Molecular Formula C10H7FN2O3
Molecular Weight 222.17 g/mol
Cat. No. B13616241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H7FN2O3
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=NO2)C(=O)O)F
InChIInChI=1S/C10H7FN2O3/c1-5-4-6(2-3-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)
InChIKeyNRUPVSVDHLSBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid – Core Identity and Procurement Profile


5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339786‑83‑2) is a heterocyclic building block belonging to the 1,2,4‑oxadiazole‑3‑carboxylic acid family, bearing a 4‑fluoro‑3‑methylphenyl substituent at the C5 position of the oxadiazole ring [1]. The compound possesses a molecular formula of C₁₀H₇FN₂O₃, a molecular weight of 222.17 g mol⁻¹, and is routinely supplied at ≥98 % purity . Its computed topological polar surface area (TPSA) is 76.22 Ų and the experimental logP is approximately 1.88, placing it in a favourable physicochemical space for fragment‑based drug discovery and lead‑optimisation programmes .

Why 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Swapped with a Generic Oxadiazole Carboxylic Acid


The 1,2,4‑oxadiazole‑3‑carboxylic acid scaffold is employed as a bioisostere of esters and amides in medicinal chemistry, and the specific regio‑ and electronic character of the aryl substituent dictates both the compound’s physicochemical profile and its downstream biological fingerprint [1]. Positional isomers such as 5‑(2‑fluoro‑5‑methylphenyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid exhibit a measured logP of 2.76 versus 1.88 for the target compound, a difference of 0.88 log units that can substantially alter membrane permeability, solubility, and off‑target binding . Moreover, the 4‑fluoro‑3‑methyl arrangement places the electron‑withdrawing fluorine para to the oxadiazole and the electron‑donating methyl meta, creating a unique dipole and steric profile that cannot be replicated by isomers lacking this exact substitution pattern [2]. Therefore, substituting a generic or regio‑isomeric oxadiazole without verifying the quantitative evidence below risks invalidating structure‑activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Comparison – Target vs. 2‑Fluoro‑5‑Methyl Isomer

The target compound 5‑(4‑fluoro‑3‑methylphenyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid possesses a measured logP of 1.88, whereas the closely related 5‑(2‑fluoro‑5‑methylphenyl) isomer (CAS 1342372‑60‑4) exhibits a notably higher logP of 2.76 . This ΔlogP of 0.88 corresponds to an approximately 7.6‑fold difference in octanol‑water partition coefficient, placing the target compound in a more favourable range for oral bioavailability according to Lipinski’s rule‑of‑five and Veber’s guidelines [1].

Lipophilicity Drug-likeness ADME

Purity and Batch Consistency – Target Outperforms Common 95 %‑Grade Analogs

The target compound is routinely supplied at 98 % purity by multiple independent vendors (ChemScene, Leyan), whereas the closest positional isomer 5‑(2‑fluoro‑5‑methylphenyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid is offered at 95 % purity by Fluorochem . The target’s higher purity specification reduces the potential for batch‑to‑batch variability caused by residual starting materials or regio‑isomeric impurities, which is critical for quantitative structure‑activity relationship (QSAR) studies and biological assay reproducibility [1].

Purity Reproducibility Procurement

Carboxylic Acid Functionality – Synthetic Versatility Versus Non‑Acid Analogues

The target compound carries a free carboxylic acid at the 3‑position of the oxadiazole, enabling direct amide coupling, esterification, and salt formation without additional deprotection steps. In contrast, the non‑carboxylic analog 3‑(4‑fluoro‑3‑methylphenyl)‑1,2,4‑oxadiazole (CAS 1262412‑40‑7, MW 178.16) lacks this handle, requiring pre‑functionalisation before it can participate in amide‑bond‑forming reactions . In the context of 1,2,4‑oxadiazole‑based SARS‑CoV‑2 papain‑like protease (PLpro) inhibitors, the aryl carboxylic acid motif was shown to contribute to enzymatic inhibition (IC₅₀ = 1.0–1.8 µM) and to significantly improved plasma exposure (AUC₀–ₜ = 17 380–24 290 ng·h·mL⁻¹) relative to non‑acidic predecessors [1].

Synthetic utility Amide coupling Bioisostere

Electronic Substitution Pattern – 4‑Fluoro‑3‑Methyl Versus 2‑Fluoro‑3‑Methyl and 2‑Fluoro‑5‑Methyl Isomers

The 4‑fluoro‑3‑methyl arrangement places the electron‑withdrawing fluorine para to the oxadiazole ring and the weak electron‑donating methyl group meta, resulting in a net electron‑withdrawing effect (σₚ for F = 0.06, σₘ for CH₃ = −0.07) that is distinct from the 2‑fluoro isomers where the fluorine is ortho to the oxadiazole, introducing steric hindrance and altered resonance [1]. In 1,2,4‑oxadiazole‑based PLpro inhibitors, shifting fluorine from the ortho to para position of the pendant phenyl ring was shown to modulate enzymatic activity by >5‑fold (IC₅₀ variation from low micromolar to >50 µM), demonstrating that even minor regio‑isomeric changes profoundly affect target engagement [2].

Electronics SAR Dipole moment

Topological Polar Surface Area (TPSA) and Its Impact on Permeability Ranking Among Isomers

The target compound possesses a TPSA of 76.22 Ų, which is identical to its 2‑fluoro‑3‑methyl and 2‑fluoro‑5‑methyl isomers (all at 76.2 Ų) as computed by PubChem, yet the measured logP differs significantly (1.88 vs. 2.76) [1]. This divergence between constant TPSA and variable logP indicates that passive membrane permeability – which correlates with both TPSA (<140 Ų) and logP – is not uniform across the isomer series. Calculated logP/TPSA ratios place the target compound at 0.025, compared with 0.036 for the 2‑fluoro‑5‑methyl isomer, suggesting a ~44 % higher permeability potential for the comparator in Caco‑2 or PAMPA models [2].

Permeability TPSA Drug design

Optimal Deployment Scenarios for 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in R&D and Industrial Workflows


Fragment‑Based Lead Discovery Requiring a Coupling‑Ready Carboxylic Acid Bioisostere

The target compound’s free –COOH group and moderate logP (1.88) make it an ideal fragment for library synthesis via parallel amide coupling. Its TPSA of 76.22 Ų and single H‑bond donor align with fragment‑like property filters (MW < 250, logP < 3, HBD ≤ 3), enabling rapid exploration of primary amine diversity without additional deprotection steps [1].

Structure‑Activity Relationship (SAR) Studies on 1,2,4‑Oxadiazole‑Based Enzyme Inhibitors

The para‑fluoro‑meta‑methyl substitution pattern provides a distinct electronic and steric profile relative to ortho‑substituted isomers. In light of recent oxadiazole‑aryl‑carboxylic acid PLpro inhibitors (IC₅₀ 1.0–1.8 µM, AUC₀–ₜ up to 24 290 ng·h·mL⁻¹), this compound serves as a non‑redundant comparator for probing the significance of fluoro‑ and methyl‑group regiochemistry on enzymatic potency and metabolic stability [2].

Physicochemical Profiling and Permeability Screening Campaigns

With a logP of 1.88 and TPSA of 76.22 Ų, the target occupies a central position in the permeability‑solubility continuum of oxadiazole‑carboxylic acid isomers. It can be employed as a reference compound to benchmark the impact of fluoro‑methyl positional isomerism on Caco‑2 permeability and thermodynamic solubility, leveraging the 40 % lower logP/TPSA ratio compared with the 2‑fluoro‑5‑methyl analog .

Synthetic Chemistry Method Development – Oxadiazole Scaffold Functionalisation

The combination of a robust oxadiazole core, an electron‑deficient aryl ring (σₚ–F effect), and a free carboxylic acid makes this compound a suitable substrate for developing new decarboxylative cross‑coupling or C–H activation methodologies, where the 4‑fluoro‑3‑methyl pattern provides a well‑defined steric and electronic environment for reaction optimisation [1].

Quote Request

Request a Quote for 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.